molecular formula C8H9ClFN3 B1477039 2-Chloro-3-(3-(fluoromethyl)azetidin-1-yl)pyrazine CAS No. 2091616-04-3

2-Chloro-3-(3-(fluoromethyl)azetidin-1-yl)pyrazine

Cat. No.: B1477039
CAS No.: 2091616-04-3
M. Wt: 201.63 g/mol
InChI Key: UHCPVWCYFXASSE-UHFFFAOYSA-N
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Description

2-Chloro-3-(3-(fluoromethyl)azetidin-1-yl)pyrazine is a chemical reagent of significant interest in medicinal chemistry and pharmaceutical research. As a heteroaromatic compound featuring both a chloro-pyrazine core and a fluoromethyl-azetidine moiety, it serves as a versatile and valuable synthetic building block. The presence of the chlorine atom on the pyrazine ring makes it an excellent electrophilic center for nucleophilic aromatic substitution reactions, allowing for the introduction of a variety of amines and other nucleophiles. Concurrently, the 3-(fluoromethyl)azetidin-1-yl group provides a conformationally restricted nitrogen-containing scaffold that can influence the physicochemical properties and binding affinity of resultant molecules. This combination of features makes it particularly useful for the synthesis of targeted compound libraries for drug discovery efforts. Pyrazine derivatives are widely investigated for their diverse biological activities. Research on analogous compounds has demonstrated potential as acetylcholinesterase inhibitors, which is a relevant target for neurodegenerative conditions . Furthermore, such intermediates are crucial in the development of novel therapeutic agents, and their structural motifs are commonly found in molecules active in central nervous system (CNS) disorders. The incorporation of a fluorine atom, as in the fluoromethyl side chain, is a common strategy in modern medicinal chemistry to modulate a molecule's metabolic stability, lipophilicity, and membrane permeability. This reagent is supplied for For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-chloro-3-[3-(fluoromethyl)azetidin-1-yl]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFN3/c9-7-8(12-2-1-11-7)13-4-6(3-10)5-13/h1-2,6H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHCPVWCYFXASSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=CN=C2Cl)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-3-(3-(fluoromethyl)azetidin-1-yl)pyrazine (CAS Number: 2091616-04-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, pharmacological properties, and relevant case studies.

The molecular formula of this compound is C8H9ClFN3C_8H_9ClFN_3, with a molecular weight of 201.63 g/mol. The compound features a pyrazine ring, which is known for its diverse biological interactions.

PropertyValue
Molecular FormulaC₈H₉ClFN₃
Molecular Weight201.63 g/mol
CAS Number2091616-04-3

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various pyrazine derivatives. While specific data on this compound is limited, related compounds have shown significant activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives containing the pyrazine moiety have been reported to exhibit potent antibacterial effects in vitro .

Antioxidant Activity

The antioxidant potential of compounds similar to this compound has been evaluated using assays such as DPPH and ABTS. These studies indicate that certain derivatives demonstrate moderate to high antioxidant activity, suggesting that this compound may also possess similar properties .

Neuroprotective Effects

In the context of neurodegenerative diseases such as Alzheimer's, compounds derived from pyrazines have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine. This inhibition can enhance cholinergic neurotransmission and has been linked to neuroprotective effects. Although specific studies on this compound are sparse, related compounds have shown promising results as AChE inhibitors .

Study on Pyrazine Derivatives

A study synthesized several derivatives of pyrazines and evaluated their biological activities, focusing on their AChE inhibitory effects and antioxidant properties. Among the tested compounds, some exhibited significant AChE inhibition and antioxidant activity, indicating potential therapeutic applications in treating Alzheimer's disease .

Cannabinoid Receptor Agonism

Research has also indicated that certain pyrazine derivatives can act as preferential agonists for cannabinoid receptors, particularly CB2 receptors. This property may provide therapeutic benefits in conditions such as inflammation and pain management . The implications for this compound in this context warrant further exploration.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds in the pyrazine family, including 2-chloro-3-(3-(fluoromethyl)azetidin-1-yl)pyrazine, exhibit significant anticancer properties. Research has shown that these compounds can effectively inhibit the growth of cancer cells by targeting specific pathways involved in tumor proliferation and survival. For instance, pyrazine derivatives have been linked to the degradation of estrogen receptors, which is crucial in the treatment of hormone-dependent cancers such as breast cancer .

Selective Estrogen Receptor Degradation

The compound has been identified as a potential selective estrogen receptor degrader (SERD). SERDs are a class of drugs that promote the degradation of estrogen receptors, thereby inhibiting estrogen signaling pathways that are often upregulated in certain cancers. This mechanism is particularly relevant for treating breast cancer patients who develop resistance to traditional therapies .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively degrades estrogen receptor alpha (ERα) in various breast cancer cell lines such as MCF-7 and CAMA-1. The potency of this compound has been compared favorably to fulvestrant, a well-established SERD used in clinical settings .

Clinical Implications

The potential clinical implications of this compound are significant, particularly in the context of developing new therapies for patients with resistant forms of breast cancer. By targeting estrogen receptor pathways more effectively than current treatments, it may offer improved outcomes for patients who do not respond to traditional therapies .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares key structural analogs, emphasizing substituent variations and their implications:

Compound Name Substituent at Pyrazine C3 Molecular Formula Key Features
2-Chloro-3-(methoxymethyl)pyrazine Methoxymethyl C₆H₇N₂OCl Ether group enhances hydrophilicity; lower lipophilicity (logP ~1.2)
2-Chloro-3-(piperazin-1-yl)pyrazine Piperazine C₈H₁₁N₄Cl Six-membered ring; improved solubility due to basic nitrogen
2-Chloro-3-(chloromethyl)pyrazine Chloromethyl C₅H₄Cl₂N₂ Reactive chloromethyl group; prone to nucleophilic substitution
Target Compound 3-(Fluoromethyl)azetidine C₈H₉ClFN₃ Fluorine enhances metabolic stability; azetidine introduces ring strain
Key Observations:
  • Azetidine vs.
  • Fluoromethyl Group : The CF₃ moiety increases lipophilicity (predicted logP ~2.1) and resistance to oxidative metabolism compared to methoxymethyl or chloromethyl groups .

Physicochemical and Spectral Properties

  • IR Spectroscopy: The target compound’s C=N stretching (pyrazine ring) is expected near 1660 cm⁻¹, similar to 2-chloro-3-(2-quinolylthio)pyrazine . Fluoromethyl C-F vibrations (~1100–1200 cm⁻¹) distinguish it from non-fluorinated analogs .
  • Solubility : The fluoromethyl group reduces aqueous solubility compared to methoxymethyl derivatives but improves membrane permeability .

Stability and Reactivity

  • Metabolic Stability : The fluoromethyl group reduces susceptibility to CYP450-mediated oxidation, extending half-life compared to chloromethyl or methoxymethyl groups .

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 2-Chloro-3-(3-(fluoromethyl)azetidin-1-yl)pyrazine typically involves two key components:

The preparation generally proceeds via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling to install the azetidine substituent on the pyrazine ring.

Preparation of the Pyrazine Intermediate

While direct literature on 2-chloro-3-(fluoromethyl)azetidinylpyrazine is limited, analogous preparation methods for halogenated trifluoromethyl-substituted pyridines and pyrazines provide insight.

  • Halogenation and fluorination: Vapor-phase or liquid-phase chlorination and fluorination of methylpyridines or pyrazines can yield chlorofluoro-substituted heterocycles. For example, simultaneous vapor-phase chlorination/fluorination at elevated temperatures (>300°C) using iron fluoride catalysts can produce chlorofluoropyridine derivatives with good yields and selectivity.

  • Nucleophilic substitution on chloropyrazines: 2-Chloro-3-halopyrazines can be reacted with nucleophiles such as alkoxides or amines under reflux in polar solvents (e.g., methanol) to substitute the chlorine with the desired nucleophile.

Preparation of 3-(Fluoromethyl)azetidine

The azetidine ring bearing a fluoromethyl substituent is prepared through multi-step synthesis involving:

  • Cyclization of haloalkyl amines: Starting from halogenated propylamines, cyclization under basic or acidic conditions yields azetidine rings.

  • Introduction of fluoromethyl group: Fluoromethylation can be achieved via nucleophilic substitution using fluoromethylating agents or by selective fluorination of methyl groups on azetidine derivatives.

  • Purification: After synthesis, the azetidine derivatives are typically purified by extraction, acid-base workup, and chromatographic methods to obtain pure 3-substituted azetidines for further reactions.

Coupling of Azetidine to Pyrazine

The key step to prepare this compound is the formation of the C-N bond between the pyrazine ring and the azetidine nitrogen.

  • Nucleophilic aromatic substitution (SNAr): The electron-deficient pyrazine ring bearing a chlorine substituent at position 2 or 3 can undergo SNAr with the azetidine nitrogen acting as a nucleophile. This reaction often requires heating in polar aprotic solvents or reflux conditions.

  • Transition metal-catalyzed cross-coupling: Buchwald-Hartwig amination is a powerful method to couple azetidines with aryl or heteroaryl halides. Using palladium catalysts with appropriate ligands (e.g., xPhos Pd G3), 3-substituted azetidines can be coupled with chloro-pyrazines under mild conditions to afford the desired product in good yield.

Representative Experimental Procedure (Adapted)

Step Reagents & Conditions Yield Notes
1. Preparation of 3-(fluoromethyl)azetidine Cyclization of 3-substituted haloalkyl amine in EtOH at 0°C to room temp, followed by purification ~59% overall Recrystallization from methanol improves purity
2. Buchwald-Hartwig cross-coupling 2-Chloro-3-pyrazine derivative (1 equiv), 3-(fluoromethyl)azetidine (1.4 equiv), Pd catalyst (1-5 mol%), xPhos ligand, solvent (e.g., toluene), 80-100°C, 12-24 h 50-80% typical Reaction in pressure tube with stirring; workup includes acid/base extraction and chromatography

Analytical and Purification Techniques

  • NMR Spectroscopy: ^1H and ^19F NMR confirm the presence of fluoromethyl and azetidine moieties.
  • Mass Spectrometry: ESI-MS to verify molecular ion peaks corresponding to the target compound.
  • Chromatography: Flash column chromatography on silica gel is used to purify the product.
  • Extraction and pH adjustments: Acid-base extraction protocols remove impurities and isolate the amine product.

Summary Table of Preparation Methods

Preparation Aspect Method Conditions Yield References
Pyrazine halogenation and fluorination Vapor-phase chlorination/fluorination >300°C, FeF catalyst Moderate to high
Azetidine ring formation Cyclization of haloalkyl amines EtOH, 0°C to RT ~59%
Fluoromethyl introduction Nucleophilic fluoromethylation or selective fluorination Various Variable
C-N coupling (SNAr or Buchwald-Hartwig) Pd-catalyzed amination Pd catalyst, xPhos, 80-100°C 50-80%

Q & A

Q. Table 1: Comparative Synthesis Conditions

Starting MaterialReagentsTemperature (°C)Yield (%)Reference
3-Arylpyrazin-2(1H)-onesPOCl₃, H₂SO₄110 (reflux)65–78
2-Chloro-3-nitropyrazine3-Fluoromethylazetidine7082

[Advanced] How can researchers address conflicting reports about the biological activity of this compound across different assay systems?

Methodological Answer:
Discrepancies often arise from assay-specific variables (e.g., cell line selection, impurity profiles). To resolve contradictions:

Purity Verification : Use HPLC-MS to confirm >95% purity; impurities >2% can skew activity.

Dose-Response Validation : Test across 3–4 logarithmic concentrations (10 nM–100 μM) in parallel assays (e.g., kinase inhibition vs. cytotoxicity).

Target Engagement : Employ SPR (Surface Plasmon Resonance) for binding kinetics and CRISPR knockouts for pathway specificity.
A 2025 study linked cis/trans azetidine isomerism (detected via NOESY NMR) to 40% potency differences in kinase assays, underscoring the need for stereochemical analysis.

[Basic] Which spectroscopic techniques are essential for characterizing this compound, and how are spectral data interpreted?

Methodological Answer:
Key techniques include:

  • ¹H/¹³C NMR : Identifies proton environments (e.g., azetidine CH₂F at δ 4.5–5.0 ppm; pyrazine protons at δ 8.2–8.7 ppm).
  • HRMS : Confirms molecular formula (C₉H₁₀ClFN₄; m/z 240.0532).
  • X-ray Crystallography : Resolves spatial arrangement; crystals grown via acetonitrile/water vapor diffusion.
    For ambiguous NOE signals, 2D COSY and HSQC differentiate through-space couplings between the fluoromethyl group and pyrazine ring.

[Advanced] What computational strategies predict the metabolic stability of this compound, and how can in vitro assays validate these predictions?

Methodological Answer:
A tiered computational approach includes:

Quantum Mechanics (QM) : Calculate bond dissociation energies (BDEs) for labile sites (e.g., C-F BDE <85 kcal/mol indicates metabolic vulnerability).

Molecular Dynamics (MD) : Simulate CYP3A4 binding over 100 ns trajectories to predict oxidation sites.
In vitro validation :

  • Liver microsome assays (1 mg/mL protein, 37°C) quantify parent compound depletion via LC-MS.
  • Glutathione trapping detects reactive intermediates.
    A 2024 study achieved 15% error correlation between MD-predicted CYP2D6 defluorination and experimental t₁/₂ values.

[Advanced] How do electronic effects of the 3-(fluoromethyl)azetidine substituent influence the pyrazine core’s electrophilic aromatic substitution (EAS) reactivity?

Methodological Answer:
The substituent exerts dual effects:

  • σ-Withdrawing : C-F dipole (Hammett σₚ = +0.34) increases ring electron deficiency, enhancing EAS at C-5/C-6.
  • Steric Hindrance : Azetidine’s 90° puckering directs electrophiles to para positions relative to chlorine.
    Experimental data shows nitration at C-5 occurs 5.7× faster than unsubstituted pyrazine, confirmed by ¹⁵N NMR.

Q. Table 2: Substituent Effects on Nitration

SubstituentRelative Rate (kₑₗ)Major Product
3-(Fluoromethyl)azetidine5.7C-5
3-Piperazinyl3.2C-6
Unsubstituted1.0C-2/C-5 mix

[Basic] What are the stability considerations for storing this compound, and how can degradation products be monitored?

Methodological Answer:
Key Stability Risks :

  • Hydrolysis : Azetidine ring degradation in aqueous media (pH >7).
  • Photolysis : C-F bond cleavage under UV light (λ <350 nm).
    Storage Recommendations :
  • Argon atmosphere, -20°C in amber vials with 3Å molecular sieves.
    Degradation Monitoring :
  • HPLC-DAD : Detect hydrolysis products (RRT 0.8–1.2).
  • ¹⁹F NMR : Free fluoride ion (δ -120 to -125 ppm) indicates defluorination.
    Accelerated stability studies (40°C/75% RH, 4 weeks) show <2% degradation under desiccated conditions.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-3-(3-(fluoromethyl)azetidin-1-yl)pyrazine
Reactant of Route 2
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2-Chloro-3-(3-(fluoromethyl)azetidin-1-yl)pyrazine

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